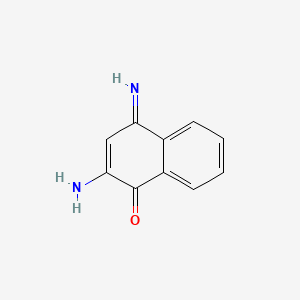
2-Amino-1,4-naphthoquinone imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,4-naphthoquinone imine, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reactivity with Aldehydes
Recent studies have demonstrated that 2-amino-1,4-naphthoquinone can react with aldehydes to produce various alkylated products. Under neutral conditions, the reaction yields N-alkenyl derivatives, while acidic conditions favor the formation of substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones . This dual reactivity expands its utility in synthesizing heterocyclic compounds efficiently in one-pot reactions with good yields .
Synthesis of Derivatives
The compound can also be synthesized using BiCl₃ as a catalyst to create 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides. This method allows for broad substrate scope and easy product extraction under mild conditions .
| Reaction Type | Conditions | Products |
|---|---|---|
| Reaction with Aldehydes | Neutral | N-Alkenyl derivatives |
| Reaction with Aldehydes | Acidic | 1H-2,4-dihydronaphtho derivatives |
| BiCl₃ Catalysis | Mild | 2-amino-1,4-naphthoquinones |
Antibacterial Activity
In Vitro Studies
A series of derivatives derived from 2-amino-1,4-naphthoquinone have been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.2 µg/mL against Klebsiella pneumoniae , indicating promising potential as antibacterial agents .
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| NQF | K. pneumoniae | 31.2 |
| NQA | Staphylococcus aureus | Good Activity |
| NQC | E. coli | Moderate Activity |
Anticancer Properties
Cytotoxic Activity
Recent research has highlighted the cytotoxic effects of compounds derived from 2-amino-1,4-naphthoquinone against various cancer cell lines. For instance, a new series of benzamides synthesized from this compound demonstrated enhanced potency against breast cancer cells (MDA-MB-231), with some derivatives showing IC₅₀ values as low as 0.4 µM , significantly more effective than the standard drug cisplatin .
Mechanism of Action
The anticancer activity is believed to be mediated through apoptosis induction and autophagy mechanisms. For example, one derivative was shown to activate the EGFR signaling pathway in A549 lung cancer cells, suggesting a novel mechanism for inducing cell death .
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound 5e | MDA-MB-231 | 0.4 | Apoptosis Induction |
| Compound 5i | A549 | 6.15 | Autophagy Activation |
Propriétés
Numéro CAS |
20513-06-8 |
|---|---|
Formule moléculaire |
C10H8N2O |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-amino-4-iminonaphthalen-1-one |
InChI |
InChI=1S/C10H8N2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H,12H2 |
Clé InChI |
QDPCYPPJLOKHQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=N)C=C(C2=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=N)C=C(C2=O)N |
Numéros CAS associés |
5438-85-7 (mono-hydrochloride) |
Synonymes |
2-amino-1,4-naphthoquinone imine 2-amino-1,4-naphthoquinone imine monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















